(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone
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Overview
Description
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone: is a complex organic compound characterized by its bicyclic structure and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a precursor molecule containing the phenyl group and appropriate functional groups to form the oxabicyclo[2.1.1]hexane ring. Subsequent reactions introduce the piperidin-1-ylmethanone moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone: can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its biological activity and potential as a lead compound in drug discovery.
Medicine: : Explored for its therapeutic properties and possible use in pharmaceuticals.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone: can be compared to other similar compounds, such as:
Bicyclo[2.1.1]hexane derivatives: : These compounds share the bicyclic structure but may have different substituents.
Piperidin-1-ylmethanone derivatives: : These compounds have the piperidin-1-ylmethanone moiety but differ in their core structures.
The uniqueness of This compound lies in its specific combination of the phenyl group and the bicyclic core, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16(18-9-5-2-6-10-18)15-14-11-17(15,12-20-14)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVDUVQPWOOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C3CC2(CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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